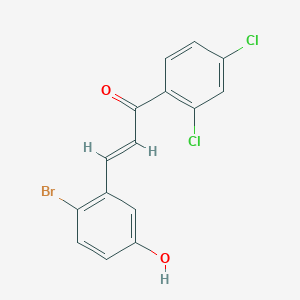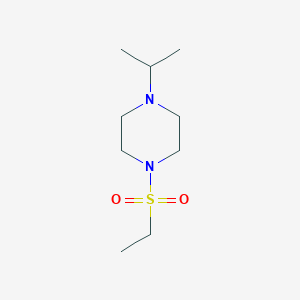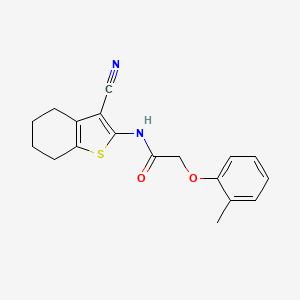![molecular formula C11H17N3O2S B10883689 {1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl}thiourea](/img/structure/B10883689.png)
{1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl}thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[321]octan-3-yl}thiourea is a complex organic compound with a unique bicyclic structure
Métodos De Preparación
The synthesis of {1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl}thiourea involves several steps. One common method includes the reaction of 1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octane with thiourea under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained .
Análisis De Reacciones Químicas
{1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl}thiourea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Aplicaciones Científicas De Investigación
{1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl}thiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of {1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl}thiourea involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .
Comparación Con Compuestos Similares
{1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl}thiourea can be compared with other similar compounds, such as:
{1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl}-acetic acid: This compound has a similar bicyclic structure but differs in its functional groups and chemical properties.
{1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl}-methyl 2-(1,3-dimethylbutylidene)hydrazinecarbodithioate: This compound also shares a similar core structure but has different substituents, leading to different chemical and biological properties.
These comparisons highlight the uniqueness of {1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[32
Propiedades
Fórmula molecular |
C11H17N3O2S |
|---|---|
Peso molecular |
255.34 g/mol |
Nombre IUPAC |
(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl)thiourea |
InChI |
InChI=1S/C11H17N3O2S/c1-10(2)6-4-5-11(10,3)8(16)14(7(6)15)13-9(12)17/h6H,4-5H2,1-3H3,(H3,12,13,17) |
Clave InChI |
VXPVODZYWGCLRZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(C(=O)N(C2=O)NC(=S)N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n~1~-{(2-Chlorophenyl)[(2-phenylacetyl)amino]methyl}-2-phenylacetamide](/img/structure/B10883609.png)
![N-({2-[(2,4-dihydroxyphenyl)carbonyl]hydrazinyl}carbonothioyl)furan-2-carboxamide](/img/structure/B10883610.png)
![1-(2-Fluorophenyl)-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B10883611.png)
![4,4'-{1,3,4-Thiadiazole-2,5-diylbis[sulfanediyl(1-oxoethane-2,1-diyl)imino]}dibenzoic acid](/img/structure/B10883627.png)
![N-[3-(2-hydroxy-2-phenylethyl)-1,3-thiazol-2-ylidene]acetamide](/img/structure/B10883630.png)
![2-(4-methoxyphenyl)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10883637.png)

![3-Methyl-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B10883657.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetamide](/img/structure/B10883659.png)

![1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylbutan-2-yl)piperazine](/img/structure/B10883679.png)


![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine](/img/structure/B10883696.png)
